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Compound Name: 2,5,8-Trimethylquinoline

Cat. No.: B020356 Get Quote

An In-depth Technical Guide to 2,5,8-Trimethylquinoline: Identification and Characterization

Executive Summary
This technical guide provides a comprehensive overview of 2,5,8-trimethylquinoline, a

substituted quinoline of interest to researchers in medicinal chemistry and materials science.

The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise

identification of its derivatives is paramount for reproducible and reliable research. This

document details the core identifiers of 2,5,8-trimethylquinoline, including its definitive CAS

number, and outlines robust, field-proven methodologies for its synthesis and characterization.

We delve into the causality behind experimental choices in spectroscopic and chromatographic

analyses, offering self-validating protocols for unambiguous identification. This guide is

intended for researchers, scientists, and drug development professionals who require a

practical and scientifically grounded understanding of this compound.

Introduction: The Quinoline Scaffold
Quinolines are heterocyclic aromatic compounds that form the core structure of many synthetic

and natural products. Their prevalence in pharmaceuticals, agrochemicals, and functional dyes

stems from their versatile chemical properties and diverse biological activities. The substitution

pattern on the quinoline ring system dramatically influences its physicochemical and

pharmacological properties, making the precise identification of each unique analogue a critical

first step in any research and development pipeline. Methyl-substituted quinolines, for instance,
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have been identified in coal tar and are used in the manufacturing of dyes and

pharmaceuticals[1]. This guide focuses specifically on the 2,5,8-trimethyl substituted variant.

Core Identification of 2,5,8-Trimethylquinoline
Unambiguous identification begins with universally recognized chemical identifiers. For 2,5,8-
trimethylquinoline, these are essential for database searches, procurement, and regulatory

documentation.

Chemical Name: 2,5,8-Trimethylquinoline

CAS Number:102871-69-2[2]

Molecular Formula: C₁₂H₁₃N[2]

Molecular Weight: 171.24 g/mol [2]

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a

single chemical substance, ensuring that the compound is precisely specified, avoiding any

ambiguity from common or systematic names.

Physicochemical Properties
A summary of the core physicochemical data for 2,5,8-trimethylquinoline is presented below.

This data is fundamental for designing experimental conditions, such as selecting appropriate

solvents or predicting chromatographic behavior.

Property Value Source

CAS Number 102871-69-2 Santa Cruz Biotechnology[2]

Molecular Formula C₁₂H₁₃N Santa Cruz Biotechnology[2]

Molecular Weight 171.24 Santa Cruz Biotechnology[2]

Elemental Analysis

(Calculated)
C, 84.17%; H, 7.67% Long & Schofield (1953)[3]

Picrate Melting Point 181-182 °C Long & Schofield (1953)[3]
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Synthesis Pathway: The Doebner-von Miller
Reaction
Understanding the synthetic origin of 2,5,8-trimethylquinoline is crucial for anticipating

potential impurities and designing effective purification strategies. A common and effective

method for its synthesis is the Doebner-von Miller reaction[4]. This reaction involves the acid-

catalyzed condensation of an aniline with α,β-unsaturated aldehydes or ketones.

For 2,5,8-trimethylquinoline, the synthesis involves the reaction of 2,5-dimethylaniline with

crotonaldehyde in the presence of an acid catalyst.

Reactants

2,5-Dimethylaniline

Acid Catalyst
(e.g., HCl, H₂SO₄)

Crotonaldehyde

2,5,8-Trimethylquinoline

 Doebner-von Miller Reaction 

Click to download full resolution via product page

Caption: Synthetic pathway for 2,5,8-trimethylquinoline.

The rationale for using this method is its reliability for generating the quinoline core. However, it

can lead to side products, necessitating the robust analytical validation described in the

following sections.
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Analytical Identification and Characterization
Workflow
A multi-technique approach is essential for the definitive identification and purity assessment of

2,5,8-trimethylquinoline. The workflow below illustrates a logical sequence of analysis,

ensuring that each step validates the findings of the previous one.

Sample Preparation

Analytical Characterization

Synthesized or
Procured Sample

Purification
(e.g., Column Chromatography)

Mass Spectrometry (MS)
Confirm Molecular Weight

NMR Spectroscopy
(¹H, ¹³C)

Elucidate Structure

IR Spectroscopy
Identify Functional Groups

Chromatography (GC/HPLC)
Assess Purity

Confirmed Identity &
Purity >95%

Click to download full resolution via product page

Caption: Logical workflow for analytical characterization.

Mass Spectrometry (MS)
Expertise & Experience: The first step in characterization is to confirm the molecular weight.

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable

techniques. The expected observation is the protonated molecular ion [M+H]⁺.

Protocol:
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Instrumentation: Infuse the sample into the mass spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Analysis: Look for a prominent peak at m/z 172.24, corresponding to the [M+H]⁺ ion of

C₁₂H₁₃N. The isotopic pattern should also match the theoretical distribution for this formula.

Trustworthiness: This technique provides a direct and highly accurate measurement of the

molecular weight, serving as a primary validation of the compound's elemental composition[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural

elucidation. Both ¹H and ¹³C NMR are required. The choice of deuterated solvent (e.g., CDCl₃,

DMSO-d₆) is critical; CDCl₃ is often a good starting point for non-polar to moderately polar

compounds.

Protocol:

Sample Preparation: Dissolve 5-10 mg of purified 2,5,8-trimethylquinoline in ~0.6 mL of

deuterated solvent (e.g., CDCl₃) in an NMR tube[5].

Instrumentation: Acquire ¹H and ¹³C spectra on a spectrometer with a minimum frequency of

400 MHz for protons[5].

Data Acquisition & Processing: Reference the spectra to the residual solvent peak or an

internal standard like tetramethylsilane (TMS)[5].

Expected ¹H NMR Signatures:

Three distinct singlet peaks, each integrating to 3 protons, corresponding to the three

methyl groups (C2-CH₃, C5-CH₃, C8-CH₃). Their chemical shifts will be influenced by their

position on the aromatic ring.
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A set of aromatic protons on the quinoline core. The coupling patterns (doublets, triplets)

and coupling constants will be indicative of their relative positions.

Expected ¹³C NMR Signatures:

Twelve distinct carbon signals are expected.

Three signals in the aliphatic region (~15-25 ppm) for the methyl carbons.

Nine signals in the aromatic region (~120-150 ppm) for the quinoline ring carbons.

Trustworthiness: The unique set of chemical shifts and coupling constants provides a

"fingerprint" of the molecule. The self-validating nature of NMR comes from the consistency

between the ¹H, ¹³C, and advanced 2D spectra (like COSY and HSQC), which correlate

protons and carbons, confirming the connectivity of the entire molecular framework.

Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in the

molecule. For 2,5,8-trimethylquinoline, the key is to confirm the presence of the aromatic C-H

and C=C/C=N bonds and the aliphatic C-H bonds of the methyl groups.

Protocol:

Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an

Attenuated Total Reflectance (ATR) accessory[5]. ATR is often preferred as it requires

minimal sample preparation.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹[5].

Expected Absorption Bands:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the

quinoline core.
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Trustworthiness: While not as definitive for structure elucidation as NMR, IR confirms the

presence of the expected chemical bonds and the absence of unexpected functional groups

(e.g., no broad -OH or C=O stretch), which is a crucial check for purity and verification of the

synthesis outcome.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,5,8-trimethylquinoline is not widely available,

data from related quinoline compounds should be used to inform handling procedures.

Quinolines as a class can present various hazards.

General Precautions: Handle in a well-ventilated area or a chemical fume hood. Avoid

inhalation of dust or vapors[6][7].

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat[8].

Hazards: May cause skin and eye irritation[9]. Some quinoline derivatives are classified with

acute oral toxicity and may cause allergic skin reactions or serious eye damage[6].

Combustibility: The compound is likely combustible. Upon combustion, it may produce toxic

gases such as carbon monoxide, carbon dioxide, and nitrogen oxides[9].

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing

agents[9].

Authoritative Grounding: Always consult the specific SDS provided by the supplier before

handling any chemical. In the absence of a specific SDS, treat the compound with the caution

appropriate for the general class of quinoline derivatives.

Conclusion
The definitive identification of 2,5,8-trimethylquinoline rests on its unique CAS number,

102871-69-2, and a coordinated analytical approach. This guide has detailed the essential

methodologies, from mass spectrometry to confirm molecular identity to NMR spectroscopy for

unambiguous structural elucidation. By following these self-validating protocols and
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understanding the causality behind the experimental choices, researchers can ensure the

integrity of their materials and the reliability of their subsequent scientific investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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